molecular formula C18H16ClN3O2S B2591389 N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide CAS No. 476459-65-1

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2591389
CAS No.: 476459-65-1
M. Wt: 373.86
InChI Key: VJXXVPZOFIXSLW-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography can be used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .

Scientific Research Applications

Synthesis and Pharmacological Potential

Novel Derivatives Synthesis : Research has explored the synthesis of novel derivatives involving the thiadiazole scaffold, demonstrating the compound's versatility in creating new molecules with potential pharmacological activities. For instance, studies have shown the synthesis of formazans from Mannich bases of thiadiazole derivatives, indicating moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014). Similarly, N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been prepared, highlighting the chemical flexibility of the thiadiazole core (Yu et al., 2014).

Antiviral and Antimicrobial Activity : Certain derivatives have exhibited specific antiviral activities, such as anti-tobacco mosaic virus activity, demonstrating the potential for agricultural applications and the development of antiviral agents (Chen et al., 2010). Moreover, the synthesis and antimicrobial screening of related compounds have shown efficacy against a range of microbial diseases, indicating their potential as therapeutic agents against bacterial and fungal infections (Desai et al., 2013).

Chemical Properties and Material Science Applications

Structural Analysis and Characterization : Studies have also focused on the structural analysis and characterization of thiadiazole derivatives. For example, the crystal and molecular structure of certain thiadiazole compounds have been reported, providing insights into their chemical properties and potential applications in material science (Kerru et al., 2019).

Novel Metal Complexes : The compound's framework has been utilized in the synthesis of novel metal complexes, indicating its potential application in the development of new materials with unique properties (Al-Amiery et al., 2009).

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs. It describes how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and health effects of the compound .

Future Directions

This involves discussing potential applications and areas of future research for the compound .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-11(2)24-13-9-7-12(8-10-13)16(23)20-18-22-21-17(25-18)14-5-3-4-6-15(14)19/h3-11H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXXVPZOFIXSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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